molecular formula C₁₃H₁₄N₂O₆ B117738 5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione CAS No. 92233-50-6

5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

Cat. No. B117738
CAS RN: 92233-50-6
M. Wt: 294.26 g/mol
InChI Key: IWTGFYBALHWJGB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, etc.).


Scientific Research Applications

Theoretical Studies and Electronic Properties

Research conducted by Essa and Jalbout (2008) delved into the theoretical aspects, comparing the structural and electronic properties of molecules similar to the specified compound against AZT molecules. Their findings indicate that these molecules share similar properties, suggesting potential in drug development and understanding molecule behavior at the quantum level (Essa & Jalbout, 2008).

Chemical Constituents and Biological Activity

L. Xiao (2005) identified compounds from Callyspongia Fibrosa, including a similar compound, highlighting the diverse chemical constituents present in natural sources and their significance in discovering new bioactive compounds (Xiao, 2005).

Heterocyclic Compounds and Antimicrobial Activity

Mageed, El- Ezabi, and Khaled (2021) explored new heterocyclic compounds derived from related structures for their antimicrobial activity. Their work underscores the importance of such compounds in developing new antimicrobial agents (Mageed et al., 2021).

Synthesis of Biologically Active Compounds

Aniskova, Grinev, and Yegorova (2017) focused on synthesizing new compounds with pyrimidine and pyridazine fragments, aiming at biological activity. Their methodology provides a foundation for creating molecules with potential therapeutic applications (Aniskova et al., 2017).

Fluorescent Probes for Nucleic Acids

Greco and Tor (2007) synthesized modified nucleoside analogues, including furan derivatives, for use as responsive fluorescent probes in nucleic acid research. This application is crucial for bioanalytical methods and understanding DNA interactions (Greco & Tor, 2007).

Safety And Hazards

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Future Directions

This involves predicting or suggesting future research directions, like potential applications of the compound, based on its properties and behavior.


Please consult a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their impacts.


properties

IUPAC Name

5-(furan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c16-6-10-8(17)4-11(21-10)15-5-7(9-2-1-3-20-9)12(18)14-13(15)19/h1-3,5,8,10-11,16-17H,4,6H2,(H,14,18,19)/t8-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTGFYBALHWJGB-JMJZKYOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919284
Record name 1-(2-Deoxypentofuranosyl)-5-(furan-2-yl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

CAS RN

92233-50-6
Record name 1-(2-Deoxypentofuranosyl)-5-(furan-2-yl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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